molecular formula C9H12N2O4 B150838 Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate CAS No. 126101-08-4

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate

Cat. No. B150838
M. Wt: 212.2 g/mol
InChI Key: NMTFYGSVZJZCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate, also known as ETPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. ETPI is a heterocyclic compound that contains a pyrroloimidazole ring system and has been studied extensively for its therapeutic properties.

Mechanism Of Action

The mechanism of action of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate can prevent the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate and its derivatives. Another area of interest is the exploration of the therapeutic potential of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate in other disease areas, such as neurodegenerative disorders and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate and to identify potential drug targets for the development of new therapies.

Synthesis Methods

The synthesis of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate involves the reaction of ethyl 2-oxo-4-phenylbutyrate with 2,3-diaminomaleonitrile. This reaction yields Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate in good yields and high purity. The synthesis of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been optimized by various research groups, and new methods have been developed to improve the efficiency of the reaction.

Scientific Research Applications

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been studied extensively for its potential applications in medical research. One of the most promising applications of Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate is in the treatment of cancer. Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.

properties

CAS RN

126101-08-4

Product Name

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxylate

Molecular Formula

C9H12N2O4

Molecular Weight

212.2 g/mol

IUPAC Name

ethyl 2,5-dioxo-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-7a-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-2-15-8(14)9-4-3-7(13)11(9)5-6(12)10-9/h2-5H2,1H3,(H,10,12)

InChI Key

NMTFYGSVZJZCNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)N2

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)N2

synonyms

Ethyl tetrahydro-2,5-dioxo-1H-pyrrolo(1,2-a)imidazole-7a(5H)-carboxyla te

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.